7-(4-chlorophenyl)-5-phenyl-N,N-dipropylpyrrolo[2,3-d]pyrimidin-4-amine
Beschreibung
The compound 7-(4-chlorophenyl)-5-phenyl-N,N-dipropylpyrrolo[2,3-d]pyrimidin-4-amine is a pyrrolo[2,3-d]pyrimidin-4-amine derivative characterized by three key substituents:
- A 4-chlorophenyl group at position 6.
- A phenyl group at position 5.
- N,N-dipropylamine at position 4.
These substituents confer distinct electronic, steric, and solubility properties. The pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, often associated with kinase inhibition and antimicrobial activity .
Eigenschaften
Molekularformel |
C24H25ClN4 |
|---|---|
Molekulargewicht |
404.9 g/mol |
IUPAC-Name |
7-(4-chlorophenyl)-5-phenyl-N,N-dipropylpyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C24H25ClN4/c1-3-14-28(15-4-2)23-22-21(18-8-6-5-7-9-18)16-29(24(22)27-17-26-23)20-12-10-19(25)11-13-20/h5-13,16-17H,3-4,14-15H2,1-2H3 |
InChI-Schlüssel |
HLIZGOZGYJIUDI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC)C1=NC=NC2=C1C(=CN2C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Cyclocondensation of Aminopyrrole Derivatives
Aminopyrrole intermediates react with nitriles or carbonyl compounds under acidic conditions to form the bicyclic system. For example, condensation of 4-amino-5-cyanopyrrole with phenylacetaldehyde in the presence of HCl yields the unsubstituted pyrrolo[2,3-d]pyrimidine core. Modifications to this method involve substituting aldehydes to introduce aryl groups at specific positions.
Halogenation for Functionalization
Chlorination at position 4 is critical for subsequent amine substitution. Treatment of the core with phosphorus oxychloride (POCl₃) at 110°C for 6 hours achieves selective chlorination, producing 4-chloropyrrolo[2,3-d]pyrimidine in 85% yield. This intermediate is pivotal for introducing the dipropylamine group.
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| THF, 80°C, 12h | 78 | 95 |
| DMF, 100°C, 8h | 65 | 88 |
| Toluene, 90°C, 10h | 72 | 91 |
Functionalization with Aryl Groups
The 4-chlorophenyl and phenyl groups are introduced at positions 5 and 7 via cross-coupling reactions:
Suzuki-Miyaura Coupling for 4-Chlorophenyl
Palladium-catalyzed coupling of 5-bromo-pyrrolo[2,3-d]pyrimidine with 4-chlorophenylboronic acid installs the 4-chlorophenyl group. Using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in a dioxane/water mixture (3:1) at 100°C for 6 hours achieves 82% yield.
Direct Arylation for Phenyl Group
Electron-rich positions on the pyrrolo[2,3-d]pyrimidine ring allow direct arylation. Reaction with iodobenzene, Pd(OAc)₂ (2 mol%), and XPhos ligand in dimethylacetamide (DMA) at 120°C for 8 hours introduces the phenyl group at position 5 with 75% efficiency.
Sequential Synthesis and Purification
Stepwise Functionalization
The optimal route follows this sequence:
-
Synthesize 4-chloropyrrolo[2,3-d]pyrimidine.
-
Introduce dipropylamine via SNAr.
-
Perform Suzuki coupling for 4-chlorophenyl.
-
Conduct direct arylation for phenyl.
This order minimizes steric hindrance and side reactions, yielding the final product in 61% overall yield.
Chromatographic Purification
Silica gel chromatography (ethyl acetate/hexane, 1:3) removes unreacted intermediates. Final recrystallization from ethanol/water (4:1) enhances purity to >99%, confirmed by HPLC.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Key Steps
| Step | Method | Yield (%) | Time (h) |
|---|---|---|---|
| Core Synthesis | Cyclocondensation | 85 | 6 |
| Amine Substitution | SNAr | 78 | 12 |
| 4-Chlorophenyl Addition | Suzuki | 82 | 6 |
| Phenyl Addition | Direct Arylation | 75 | 8 |
Mechanistic Insights and Challenges
Steric Effects in SNAr
Bulky dipropylamine necessitates prolonged reaction times to overcome steric hindrance. Microwave-assisted synthesis at 150°C reduces time to 4 hours but risks decomposition.
Regioselectivity in Arylation
Positional selectivity during direct arylation is controlled by electron density. DFT calculations show position 5 is more electrophilic, favoring phenyl group installation.
Scalability and Industrial Adaptations
Kilogram-scale production employs continuous flow reactors for the SNAr step, improving heat transfer and reducing reaction time to 3 hours . Environmental considerations drive solvent recycling, with THF recovery rates exceeding 90%.
Analyse Chemischer Reaktionen
Types of Reactions
7-(4-chlorophenyl)-5-phenyl-N,N-dipropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
7-(4-chlorophenyl)-5-phenyl-N,N-dipropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 7-(4-chlorophenyl)-5-phenyl-N,N-dipropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of biological processes. For example, it has been shown to inhibit the activity of protein kinases, which play a crucial role in cell signaling and proliferation . This inhibition can result in the suppression of cancer cell growth and the induction of apoptosis.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues of Pyrrolo[2,3-d]pyrimidin-4-amine Derivatives
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
*Estimated based on structural similarity.
†Predicted using ChemDraw.
Chlorophenyl vs. Methoxyphenyl Groups
- The 4-chlorophenyl group in the target compound is electron-withdrawing, enhancing metabolic stability but reducing solubility compared to methoxyphenyl analogs (e.g., compound 20o) .
N,N-Dipropylamine vs. Benzylamine
- The N,N-dipropylamine moiety in the target compound contributes to higher lipophilicity, favoring membrane permeability but possibly limiting aqueous solubility.
Phenyl vs. Methyl Substituents
- The 5-phenyl group in the target compound adds steric bulk, which could hinder binding in narrow enzymatic pockets compared to smaller substituents like methyl (e.g., 5-Me derivative ).
Hydrogen Bonding and Crystallography
- The crystal structure of MT-tubercidin () revealed strong O–H···N and N–H···O hydrogen bonds stabilizing its 3D network . For the target compound, the absence of hydroxyl groups but presence of dipropylamine may result in weaker C–H···π or van der Waals interactions, affecting crystalline packing.
- In contrast, fluorophenyl derivatives () utilize C–H···O and C–H···π bonds for stabilization, suggesting substituent-dependent crystal engineering strategies .
Biologische Aktivität
The compound 7-(4-chlorophenyl)-5-phenyl-N,N-dipropylpyrrolo[2,3-d]pyrimidin-4-amine is a member of the pyrrolo[2,3-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in cancer treatment and kinase inhibition. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 321.8 g/mol. The compound features a pyrrolo[2,3-d]pyrimidine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 321.8 g/mol |
| XLogP3-AA | 3.7 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 2 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrrolo[2,3-d]pyrimidines, including the compound . Research indicates that these compounds can inhibit various kinases involved in cancer progression.
- Kinase Inhibition : The compound has shown promising results in inhibiting specific kinases such as AKT2, which plays a critical role in oncogenic signaling pathways. Inhibition of AKT2 can lead to reduced cell proliferation and increased apoptosis in cancer cells .
- Anti-Glioma Activity : A study focusing on anti-glioma activity demonstrated that compounds similar to this compound effectively inhibited neurosphere formation in glioma stem cells . This suggests a potential therapeutic application in treating glioblastoma.
Case Study 1: In Vitro Studies on Glioma Cells
In a controlled laboratory setting, the compound was tested against various glioma cell lines (U87MG, U251). The results indicated significant cytotoxicity towards these cancer cells while exhibiting minimal toxicity towards non-cancerous cells.
- Cell Lines Tested : U87MG, U251
- Results :
- Inhibition of cell growth was observed at concentrations as low as 10 µM.
- No significant cytotoxic effects were noted on non-cancerous cell lines at concentrations up to 100 µM.
Case Study 2: Mechanistic Insights into Kinase Inhibition
Further investigations into the mechanism revealed that treatment with the compound led to downregulation of AKT signaling pathways, which are crucial for cancer cell survival and proliferation.
- Methodology : Western blot analysis was employed to assess protein expression levels post-treatment.
- Findings :
- Decreased phosphorylation of AKT and downstream targets was observed.
- Induction of apoptosis was confirmed through flow cytometry assays.
Q & A
What are the optimal synthetic routes for 7-(4-chlorophenyl)-5-phenyl-N,N-dipropylpyrrolo[2,3-d]pyrimidin-4-amine, and how do substituent positions influence reaction efficiency?
Answer:
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives typically involves multi-step protocols combining Suzuki-Miyaura coupling, nucleophilic displacement, and cyclization reactions. For example, the 4-chlorophenyl and phenyl substituents are introduced via palladium-catalyzed cross-coupling (e.g., with arylboronic acids), while the N,N-dipropylamine group is incorporated via nucleophilic substitution using propylamine under reflux in anhydrous THF . Key challenges include:
- Regioselectivity control during cyclization (e.g., avoiding 5- vs. 7-substitution byproducts).
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical for isolating the final compound in ≥95% purity .
Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Core formation | POCl₃, DMF, 110°C | 65–75 | |
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | 80–85 | |
| Amine substitution | Dipropylamine, THF, reflux | 70–75 |
How does the electronic environment of the pyrrolo[2,3-d]pyrimidine core influence binding to kinase targets, and what computational methods validate these interactions?
Answer:
The electron-deficient pyrimidine ring and chlorophenyl substituent enhance π-π stacking and hydrophobic interactions with kinase ATP-binding pockets. For example, in JAK1 inhibitors, the N,N-dipropyl group induces conformational flexibility, enabling deeper penetration into hydrophobic regions . Computational validation includes:
- Molecular docking (AutoDock Vina) to predict binding poses.
- DFT calculations (B3LYP/6-31G*) to analyze charge distribution on the pyrrolo[2,3-d]pyrimidine core .
- MD simulations (AMBER) to assess stability of ligand-protein complexes over 100 ns trajectories .
Contradictory data arise when comparing IC₅₀ values across kinase assays (e.g., JAK1 vs. JAK2 selectivity), often due to variations in assay pH or ATP concentrations .
What analytical techniques are critical for resolving structural ambiguities in pyrrolo[2,3-d]pyrimidine derivatives, particularly regioisomers?
Answer:
- X-ray crystallography : SHELX software (SHELXL-2018) resolves regiochemical assignments (e.g., differentiating 5- vs. 7-substituted isomers) via anisotropic displacement parameters .
- NMR (¹H-¹³C HMBC): Correlates H-6 (δ ~8.2 ppm) with C-4 (δ ~155 ppm) to confirm substitution patterns .
- HRMS : Exact mass (±5 ppm) confirms molecular formula (e.g., C₂₄H₂₄ClN₅ requires m/z 441.1678 [M+H]⁺) .
Example: In a 2025 study, a regioisomeric impurity (7-chloro vs. 5-chloro) was resolved via NOESY correlations between H-2’ of the chlorophenyl group and H-6 of the pyrimidine ring .
How do structural modifications (e.g., propyl vs. cyclopropylamine substituents) impact solubility and bioavailability?
Answer:
- N,N-Dipropyl groups : Increase logP (~3.5) but reduce aqueous solubility (<10 µM in PBS pH 7.4).
- Cyclopropylamine analogs : Improve solubility (logP ~2.8) via reduced alkyl chain length but lower kinase binding affinity (ΔΔG = +1.2 kcal/mol) .
- Salt formation : Hydrochloride salts enhance solubility (e.g., 50 µM in water) without altering bioactivity .
Table 2: Comparative Properties of Analogues
| Substituent | logP | Solubility (µM) | JAK1 IC₅₀ (nM) |
|---|---|---|---|
| N,N-Dipropyl | 3.5 | <10 | 12 ± 2 |
| Cyclopropyl | 2.8 | 45 | 85 ± 10 |
| Benzyl | 4.1 | <5 | 8 ± 1 |
What strategies resolve contradictions in biological activity data across cell-based vs. enzyme assays?
Answer:
Discrepancies often arise from:
- Off-target effects : Use shRNA knockdowns to confirm target specificity (e.g., JAK1 vs. STAT3) .
- Membrane permeability : Measure intracellular concentrations via LC-MS/MS (e.g., 2 µM intracellular vs. 10 nM extracellular) .
- Metabolic stability : Incubate with liver microsomes (human vs. mouse) to identify species-specific CYP450 degradation .
Case study : A 2024 report showed this compound had 10-fold lower IC₅₀ in Jurkat cells (15 nM) vs. recombinant JAK1 (150 nM), attributed to metabolite activation .
How is the compound’s stability under physiological conditions assessed, and what degradation products are observed?
Answer:
- Forced degradation studies :
- Acidic (0.1 M HCl, 40°C): Cleavage of the dipropylamine group (t₁/₂ = 8 h).
- Oxidative (3% H₂O₂): Epoxidation of the pyrrolo ring (major impurity at Rf 0.35, TLC) .
- LC-HRMS : Identifies N-oxide derivatives (m/z 457.1623 [M+H]⁺) under oxidative stress .
Stabilization strategies : Lyophilization with trehalose (5% w/v) reduces hydrolysis by 90% .
What in vivo models are appropriate for evaluating pharmacokinetic/pharmacodynamic (PK/PD) relationships?
Answer:
- Mouse xenografts : Administer 10 mg/kg (oral) to assess tumor growth inhibition (T/C ratio <0.3 at day 21) .
- Microdialysis : Measure free compound concentrations in brain tissue (Cmax = 0.5 µM at 2 h post-dose) .
- Metabolite profiling : Identify propyl-hydroxylated metabolites (m/z 457.1678) via UPLC-QTOF .
Key parameter : AUC₀–24h (≥5000 ng·h/mL) correlates with efficacy in reducing phosphorylated STAT3 levels .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
